molecular formula C15H29N B13524192 4-((4-Isopropylcyclohexyl)methyl)piperidine

4-((4-Isopropylcyclohexyl)methyl)piperidine

Cat. No.: B13524192
M. Wt: 223.40 g/mol
InChI Key: RZRZZWWWAKQCGW-UHFFFAOYSA-N
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Description

4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with a cyclohexyl derivative. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the cyclohexyl halide under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be alkylated or acylated using appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Alkylated or acylated piperidine derivatives

Scientific Research Applications

4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(propan-2-yl)cyclohexyl]methanol}: A related compound with a hydroxyl group instead of a piperidine ring.

    N-(piperidine-4-yl)benzamide: Another piperidine derivative with different substituents.

Uniqueness

4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl group and a piperidine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H29N

Molecular Weight

223.40 g/mol

IUPAC Name

4-[(4-propan-2-ylcyclohexyl)methyl]piperidine

InChI

InChI=1S/C15H29N/c1-12(2)15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h12-16H,3-11H2,1-2H3

InChI Key

RZRZZWWWAKQCGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)CC2CCNCC2

Origin of Product

United States

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